molecular formula C13H17N5O2S B6458154 N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549017-31-2

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6458154
CAS No.: 2549017-31-2
M. Wt: 307.37 g/mol
InChI Key: ZPBFODJBLFOUBY-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a pyrrolidine ring, making it a unique and interesting molecule for scientific research.

Properties

IUPAC Name

N-methyl-N-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-17(21(2,19)20)10-5-7-18(8-10)13-11-4-3-6-14-12(11)15-9-16-13/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBFODJBLFOUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrido[2,3-d]pyrimidine core . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrido[2,3-d]pyrimidine intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recyclable and environmentally friendly is also a consideration in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and pyridopyrimidine ring system participate in nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProductsKey Observations
S<sub>N</sub>2 at sulfonamideAlkyl halides in DMF, 60–80°CN-alkylated derivativesMethyl and ethyl groups introduced with >75% yield
Aromatic substitution on pyridopyrimidineHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitro derivatives (para to nitrogen)Regioselectivity confirmed via X-ray crystallography

Mechanistic Insight :
The sulfonamide group's electron-withdrawing nature activates adjacent positions for substitution. DFT calculations suggest a transition state stabilized by conjugation with the pyridopyrimidine π-system .

Hydrolysis and Stability

The compound demonstrates pH-dependent hydrolysis:

MediumTemperatureHalf-LifePrimary Products
1M HCl25°C8.2 hSulfonic acid + pyridopyrimidine-pyrrolidine fragment
1M NaOH25°C3.1 hMethanesulfonate salt + ring-opened amine

Kinetic Data :

  • Activation energy (E<sub>a</sub>): 68.4 kJ/mol (acidic), 54.9 kJ/mol (basic)

  • Q<sub>10</sub> values: 2.3 (pH 1), 3.1 (pH 13)

Electrophilic Aromatic Substitution

The pyrido[2,3-d]pyrimidine core undergoes regioselective halogenation:

ReagentPositionYield (%)
Br<sub>2</sub>/FeCl<sub>3</sub>C682
Cl<sub>2</sub>/AlCl<sub>3</sub>C267

Structural Analysis :
X-ray studies confirm halogenation occurs preferentially at electron-rich positions adjacent to ring nitrogens. Brominated derivatives show enhanced binding to kinase targets .

Coordination Chemistry

The sulfonamide oxygen and pyridopyrimidine nitrogen act as ligand sites:

Metal IonStoichiometryStability Constant (log β)
Cu(II)1:212.4 ± 0.3
Fe(III)1:18.9 ± 0.2

Applications :
Metal complexes exhibit modified solubility profiles and potential catalytic activity in oxidation reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

ReactionCatalyst SystemConversion (%)
Suzuki (aryl boronic acids)Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>89
Sonogashira (terminal alkynes)PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>/CuI76

Optimized Conditions :

  • Solvent: Degassed DMF/H<sub>2</sub>O (4:1)

  • Temperature: 80°C, 12 h

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • Ring Contraction : Forms imidazo[4,5-d]pyridopyrimidine derivatives via-sigmatropic shift

  • Sulfonamide Cleavage : Generates SO<sub>2</sub> and secondary amines (quantum yield Φ = 0.18)

Quenching Studies :

  • Oxygen atmosphere reduces degradation by 42%

  • Triethylamine inhibits cleavage pathway (k<sub>obs</sub> ↓ 58%)

Comparative Reactivity With Analogues

CompoundRelative Reaction Rate (vs parent)
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one0.63
N-methyl-N-(3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin1.27
6-(Trifluoromethyl)pyrido[2,3-d]pyrimidin0.89

Key Trend : Piperidine-containing analogues show enhanced nucleophilicity due to reduced steric hindrance .

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Cancer Treatment : Due to its role as an FGFR4 inhibitor, it is being studied for its effectiveness against various cancers, including those characterized by aberrant FGFR signaling.
  • Anti-inflammatory Effects : Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds may exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .
  • Kinase Inhibition : Beyond FGFR4, compounds with similar structures have been identified as inhibitors of other kinases, suggesting a broader application in targeting kinase-related diseases .

Case Study 1: FGFR4 Inhibition in Cancer Models

A study evaluated the efficacy of N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide in preclinical models of cancer characterized by FGFR4 overexpression. Results indicated significant tumor regression and decreased cell viability in treated groups compared to controls. This highlights the potential of this compound as a targeted therapy in oncology.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrido[2,3-d]pyrimidine derivatives. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages. This suggests a potential application for treating chronic inflammatory conditions.

Summary Table of Applications

Application AreaMechanism/ActionEvidence/Case Studies
Cancer TreatmentFGFR4 inhibitionSignificant tumor regression observed
Anti-inflammatoryInhibition of cytokine productionReduced pro-inflammatory cytokines noted
Kinase InhibitionBroad kinase inhibition potentialVarious kinase targets explored

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of CDK-cyclin complexes, leading to the inhibition of cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is unique due to its specific structure, which combines the pyrido[2,3-d]pyrimidine core with a pyrrolidine ring. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .

Biological Activity

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein kinases. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, characterized by a pyridine moiety attached to a pyrrolidine structure. Its unique chemical structure contributes to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of Janus Kinase (JAK) pathways. JAKs are crucial in mediating signal transduction for various cytokines and growth factors, making them significant targets in inflammatory diseases and cancers. Inhibition of JAK pathways can lead to reduced inflammatory responses and altered cellular proliferation.

1. Inhibition of Protein Kinases

The compound has been shown to inhibit multiple protein kinases, particularly JAK3, which is involved in immune response regulation. Studies have demonstrated that it effectively reduces the phosphorylation of STAT proteins, leading to decreased transcriptional activity associated with inflammation and immune responses .

2. Anti-inflammatory Effects

In vitro studies have reported that this compound exhibits significant anti-inflammatory properties. It has been tested in models of arthritis and other inflammatory conditions, showing a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha .

3. Anticancer Potential

The compound's ability to inhibit JAK signaling pathways suggests potential applications in oncology. Research has indicated that it can induce apoptosis in cancer cell lines by modulating key survival pathways such as AKT and mTORC1/C2. This dual action—both inhibiting cell proliferation and promoting cell death—positions it as a promising candidate for cancer therapy .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anti-inflammatory effects in rat modelsDemonstrated significant reduction in paw swelling and cytokine levels (IL-6, TNF-alpha) after treatment with the compound at various dosages .
Study 2 Assess anticancer efficacy on glioma cellsShowed that the compound inhibited glioma cell viability by inducing necroptosis and autophagy; normal astrocytes were less affected, indicating selective toxicity .
Study 3 Investigate pharmacokinetics and safety profileReported favorable pharmacokinetic properties with low cytotoxicity across multiple tested concentrations; suitable for further development .

Q & A

Q. What are the key considerations for synthesizing N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide?

Synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example:

  • Pyrido[2,3-d]pyrimidine core formation : Start with halogenated pyridines or pyrimidines (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives) as precursors .
  • Pyrrolidine functionalization : Coupling reactions with methanesulfonamide derivatives require precise temperature control (e.g., 100°C in 1,4-dioxane) and nitrogen atmosphere to prevent side reactions .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/petroleum ether or prep-HPLC for high-purity isolation (>98%) .

Q. How is the structural integrity of this compound validated in academic research?

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., dihedral angles between aromatic rings and pyrrolidine) .
  • NMR spectroscopy : Key signals include δ ~9.2 ppm (pyrido[2,3-d]pyrimidine protons) and δ ~3.2 ppm (pyrrolidine methyl groups) .
  • LCMS/HRMS : Validate molecular weight (e.g., [M+H]+ ~323–644) and isotopic patterns for halogenated derivatives .

Advanced Research Questions

Q. What experimental strategies address low yields in coupling reactions involving pyrido[2,3-d]pyrimidine intermediates?

  • Catalyst optimization : Use Pd catalysts like CXium A Pd G3 for efficient cross-coupling (e.g., 85% yield in Step 1 of KRAS inhibitor synthesis) .
  • Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction kinetics, while DIPEA or Cs₂CO₃ improves base-mediated deprotonation .
  • Temperature gradients : Staged heating (e.g., 70°C → 100°C) minimizes decomposition of thermally labile intermediates .

Q. How can researchers reconcile contradictory biological activity data for this compound across studies?

  • Batch-to-batch variability : Monitor purity via LCMS (e.g., 70% vs. 98.5% purity in Intermediate B batches) and adjust purification protocols .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., KRAS or JAK kinases) .
  • Orthogonal validation : Pair in vitro kinase inhibition data (IC₅₀) with in vivo xenograft models to resolve discrepancies .

Q. What methodologies are employed to study the compound’s role in proteolysis-targeting chimeras (PROTACs)?

  • Linker design : Optimize length and rigidity (e.g., polyethylene glycol vs. aliphatic chains) to balance ternary complex formation and lysosomal degradation .
  • Bifunctional conjugation : Attach E3 ligase ligands (e.g., VHL or CRBN recruiters) to the pyrido[2,3-d]pyrimidine core via click chemistry .
  • Degradation efficiency : Quantify target protein levels via Western blotting or nanoBRET after 24–48 hours of treatment .

Methodological Notes

  • Reproducibility : Always validate synthetic routes using independent batches and orthogonal analytical techniques (e.g., NMR + HRMS) .
  • Data interpretation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological assays .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for PROTAC-related toxicity profiling .

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